molecular formula C12H11FN2O3S B4756329 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B4756329
M. Wt: 282.29 g/mol
InChI Key: RQSBJKFFDPIXKJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and a sulfonamide linker to a pyridin-3-yl moiety. Its molecular formula is C₁₂H₁₀FN₂O₃S, with a molecular weight of 297.28 g/mol.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBJKFFDPIXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group serves as a reactive site for nucleophilic substitution. Key transformations include:

Reagent/ConditionsProductYieldNotesReferences
Amines (e.g., alkyl/aryl amines) in DMF, K₂CO₃, 80°CN-alkyl/aryl sulfonamide derivatives65–85%Regioselectivity depends on amine nucleophilicity
Alcohols (ROH) with NaH, THF, refluxSulfonate esters (R-O-SO₂-Ar)70–78%Methanol/ethanol preferred for stability

Mechanistic Insight : The sulfonamide’s NH group can act as a leaving group under basic conditions, enabling substitution with nucleophiles like amines or alkoxides.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo EAS at positions activated by substituents:

ReactionConditionsProductYieldRegioselectivityReferences
Nitration (HNO₃/H₂SO₄)0–5°C, 2–4 hNitro derivatives at C4 of benzene55–60%Directed by -OCH₃
Halogenation (Br₂/Fe)RT, CHCl₃, 1 hBromination at C5 of pyridine48%Pyridine ring activation

Structural Influence :

  • The methoxy group (-OCH₃) directs electrophiles to the para position on the benzene ring.

  • Fluorine’s electron-withdrawing effect deactivates the benzene ring but enhances pyridine reactivity .

Hydrolysis Reactions

The methoxy group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYieldApplicationsReferences
6M HCl, EtOH, reflux, 6 h5-fluoro-2-hydroxybenzenesulfonamide72%Precursor for further functionalization
NaOH (aq), 100°C, 12 hSame as above68%Requires longer reaction time

Oxidation and Reduction

Functional group interconversions are critical for derivative synthesis:

ReactionReagents/ConditionsProductYieldReferences
Pyridine N-oxidationmCPBA, CH₂Cl₂, RT, 4 hPyridine N-oxide derivative58%
Nitro reductionH₂ (1 atm), Pd/C, EtOH, 60°CAmino-substituted benzenesulfonamide89%

Cross-Coupling Reactions

The pyridine and benzene rings participate in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductYieldReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives63–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-aryl sulfonamide analogs70%

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming polycyclic aromatic byproducts.

  • UV Exposure : Forms radical intermediates detectable via ESR spectroscopy, leading to dimerization.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide lies in its potential as an anticancer agent. Compounds with similar sulfonamide structures have been shown to inhibit key signaling pathways involved in cancer progression, particularly the phosphoinositide 3-kinase (PI3K) pathway. Studies indicate that modifications to the sulfonamide moiety can enhance potency against various cancer cell lines.

Table 1: Inhibitory Activity of Related Sulfonamides on PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
5-Fluoro Compound4.040.06.08.0
2-Chloro Compound3.630.01.82.5
5-Chloro Compound4.650.010.012.0

The above table illustrates how variations in the structure of sulfonamides can significantly affect their inhibitory activity on different PI3K isoforms, highlighting the importance of the sulfonamide group in enhancing anticancer properties .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties, particularly in treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study: COX Inhibition
A study demonstrated that compounds similar to this compound effectively inhibited COX-2 activity, leading to reduced inflammation markers in animal models of arthritis . This suggests that such compounds could be developed into therapeutic agents for chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and protozoa. The structural features of this compound may enhance its efficacy against specific microbial strains.

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
5-Fluoro CompoundE. coli8
5-Fluoro CompoundS. aureus16
Other SulfonamidesVarious StrainsVaries

The data shows that while the compound demonstrates significant activity against E. coli and S. aureus, further optimization may be required to enhance its spectrum of antimicrobial action .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like this compound is essential for developing more potent derivatives. Modifications at various positions on the pyridine and benzenesulfonamide rings have been explored to optimize biological activity.

Key Findings from SAR Studies:

  • Substituting different halogens or functional groups can dramatically alter potency.
  • The presence of a methoxy group enhances solubility and bioavailability.
  • The pyridine moiety is critical for maintaining activity against targeted enzymes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations at Position 5 of the Benzene Ring

The substituent at position 5 significantly influences electronic properties, solubility, and bioactivity. Key analogs include:

Compound Name R Group (Position 5) Molecular Formula Key Properties/Activities Reference
5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide F C₁₂H₁₀FN₂O₃S Enhanced metabolic stability, PPARγ affinity (predicted)
5-Chloro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide Cl C₁₂H₁₀ClN₂O₃S Increased halogen bonding potential
5-Acetyl-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide Acetyl (COCH₃) C₁₅H₁₅N₂O₄S Bulky substituent; may reduce membrane permeability
5-Cinnamoyl-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide Cinnamoyl (C₆H₅CH=CHCO) C₂₁H₁₈N₂O₄S Extended conjugation; potential kinase inhibition
2-Methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide CH₃ C₁₃H₁₃N₂O₃S Hydrophobic interactions; moderate yield (81.2%)

Key Observations :

  • Fluorine vs. Chlorine : The fluorine atom (van der Waals radius: 1.47 Å) offers stronger electronegativity and smaller steric hindrance than chlorine (1.75 Å), favoring tighter binding in hydrophobic pockets .

Variations in the Heterocyclic Amine Moiety

The pyridin-3-yl group can be replaced with other heterocycles to modulate binding affinity:

Compound Name Heterocycle Molecular Formula Notable Properties Reference
5-Fluoro-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide Quinolin-3-yl C₁₇H₁₂FN₂O₃S Enhanced aromatic stacking; kinase inhibition (e.g., PI3K/mTOR)
5-Fluoro-2-methoxy-N-(thiophen-3-yl)benzenesulfonamide Thiophen-3-yl C₁₂H₉FN₂O₃S₂ Increased hydrophobicity; potential CNS activity
5-Fluoro-2-methoxy-N-(furan-3-yl)benzenesulfonamide Furan-3-yl C₁₂H₉FN₂O₄S Reduced metabolic stability due to furan oxidation

Key Observations :

  • Quinoline Derivatives: The extended aromatic system in quinoline analogs improves binding to ATP pockets in kinases, as seen in PI3K/mTOR inhibitors .
  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances lipophilicity and metabolic stability compared to furan, which is prone to oxidative degradation .

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Facilitate sulfonylation reactions, leading to higher yields (e.g., 91% for bromo analogs in ).
  • Bulky Substituents: Lower yields due to steric hindrance (e.g., 28% for quinoline derivatives in ).

Biological Activity

5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H12FN3O2S. The compound features a sulfonamide group, a methoxy group, and a pyridine moiety, which are essential for its biological activity.

This compound primarily functions as an inhibitor of the PI3K pathway, which is crucial in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K can lead to reduced cancer cell proliferation and enhanced apoptosis.

In Vitro Studies

  • Cell Proliferation Inhibition : The compound has shown potent inhibition of cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects .
  • Selectivity : The compound exhibits selectivity towards different PI3K isoforms. For example, it has demonstrated an IC50 value of 3.6 nM for PI3Kα while showing significantly reduced activity against PI3Kβ (approximately 10-fold higher IC50) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the sulfonamide functionality is critical for the inhibitory activity against PI3K. Variations in the aryl substituents significantly affect potency; for instance, replacing the pyridyl group with phenyl drastically reduced activity .

Case Studies

  • Cancer Therapy : In a study investigating the effects of various PI3K inhibitors, this compound was noted for its ability to inhibit tumor growth in xenograft models of breast cancer. The compound's administration resulted in a significant reduction of tumor size compared to controls .
  • Toxicology Profile : Toxicity assessments have shown that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

Comparative Analysis

Compound NameTargetIC50 (nM)Selectivity
This compoundPI3Kα3.6High
Other PI3K InhibitorsVariousVariesVaries

Q & A

Q. Table 1. Comparative Reactivity of Sulfonamide Derivatives

Substituent PositionReaction Yield (%)Solubility (mg/mL in DMSO)IC50_{50} (nM)*
5-Fluoro, 2-Methoxy7812.545 ± 3.2
5-Chloro, 2-Ethoxy658.789 ± 5.1
Unsubstituted8218.9220 ± 10.4
*Data from kinase inhibition assays .

Q. Table 2. Key Crystallographic Parameters

Bond/AngleValue (Å/°)Target Protein
S–N1.62Carbonic Anhydrase IX
C–F (Fluorine)1.35Kinase Domain
Dihedral (Pyridine)12.7°ATP-Binding Pocket
Data sourced from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide
Reactant of Route 2
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5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide

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